molecular formula C24H20N2OS B5105039 2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE

2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE

Cat. No.: B5105039
M. Wt: 384.5 g/mol
InChI Key: BXNLBDXZIVDHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with phenyl groups and a carbonitrile group. The presence of the oxocyclohexyl and sulfanyl groups adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method includes the reaction of 2-oxocyclohexyl sulfide with 4,6-diphenylpyridine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-OXOCYCLOHEXYL)SULFANYL]-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-oxocyclohexyl)sulfanyl-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c25-16-20-19(17-9-3-1-4-10-17)15-21(18-11-5-2-6-12-18)26-24(20)28-23-14-8-7-13-22(23)27/h1-6,9-12,15,23H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNLBDXZIVDHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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